2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound that features a triazole ring and a sulfanyl group, which contribute to its biological activities. The compound's molecular formula is C25H22Cl2N4OS, with a molecular weight of 497.4 g/mol. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure, synthesis, and potential applications in research.
This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms.
The synthesis of 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step reactions. The initial step often includes the formation of the triazole ring through cyclization reactions involving substituted acetophenones and thioamide derivatives. Subsequent steps may involve the introduction of the benzyl and dichlorophenyl groups through nucleophilic substitution reactions.
The structural representation of 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid reveals a complex arrangement featuring:
The compound can participate in various chemical reactions typical for triazoles:
These reactions are significant for modifying the compound to enhance its biological activity or improve solubility and stability.
The mechanism of action for compounds containing triazole rings often involves:
The physical properties of 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid include:
Key chemical properties include:
The compound has potential applications in various fields:
1,2,4-Triazoles represent a privileged scaffold in medicinal and agrochemical research due to their structural versatility, metabolic stability, and capacity for diverse non-covalent interactions with biological targets. These nitrogen-rich heterocycles serve as core structures in >20% of commercially available antifungal agents and numerous herbicides, fungicides, and plant growth regulators. The global 1,2,4-triazole market, valued at $25 million in 2025, reflects this significance, with projections indicating robust growth (CAGR 4.5-6.5%) through 2033–2034, driven by agricultural and pharmaceutical applications [1] [4] [8]. Within this chemical landscape, 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exemplifies a strategically engineered hybrid structure. It integrates three pharmacologically significant elements: a 1,2,4-triazole core, a sulfanyl acetic acid linker, and dichlorophenyl/benzyl substituents. This molecular architecture leverages synergistic effects to enhance target binding, bioavailability, and bioactivity spectrum, positioning it as a valuable template for developing new agrochemicals and pharmaceuticals [6] [7] [10].
The sulfanyl acetic acid moiety (–SCH₂COOH) in triazole derivatives serves as a multifunctional pharmacophore influencing physicochemical properties and biological interactions. This conjugate linker acts as:
Table 1: Impact of Sulfanyl Acetic Acid Conjugation on Key Molecular Properties in 1,2,4-Triazole Derivatives
Property | Effect of –SCH₂COOH Conjugation | Biological Consequence |
---|---|---|
Aqueous Solubility | ↑↑ (Due to ionizable COOH group) | Improved formulation potential (solutions, suspensions); Enhanced systemic absorption for pharmaceuticals |
Lipophilicity (logP) | ↓↓ (Overall reduction despite hydrophobic S atom) | Altered membrane permeability; Potentially reduced off-target effects; Modified metabolic profile |
Hydrogen Bonding | ↑↑↑ (Strong HBA: C=O; Strong HBD/HBA: COOH; Weak HBA: S) | Enhanced target binding affinity and specificity; Improved interaction with polar enzyme active sites |
Molecular Weight | ↑ (Adds ~106 g/mol) | Potential impact on bioavailability rules (e.g., Lipinski) but generally remains within acceptable limits |
Metabolic Stability | Variable (S-oxidation possible; COOH conjugation likely) | Can be tuned via substitution; Prodrug strategies available for COOH |
Evidence for the critical role of the sulfanyl acetic acid component comes from structure-activity relationship (SAR) studies. In eugenol-1,2,4-triazole hybrids, derivatives bearing the sulfanyl acetic acid linker demonstrated significantly superior antiproliferative activity against cancer cell lines (e.g., MDA-MB-231, PC-3) compared to analogs with different linkers. Compound 10 (containing the sulfanyl acetic acid motif) exhibited IC₅₀ values of 1.42 µM (MDA-MB-231) and 5.69 µM (PC-3), equipotent to doxorubicin [6]. Similarly, in N-(substituted phenyl)benzamides featuring the triazole-thioacetic acid core, potent inhibition of alkaline phosphatase (ALP) was observed (IC₅₀ values in the low micromolar range for compound 8i), highlighting the importance of this linker for enzyme interaction. Molecular docking confirmed key hydrogen bonds formed by the carboxylic acid oxygen with active site residues like Arg166 and His317 of ALP [7]. Microwave-assisted synthesis has proven particularly efficient for constructing such triazole-thioacetic acid conjugates, offering dramatic reductions in reaction time (seconds/minutes vs. hours) and improved yields (e.g., >80% in 33-90 seconds), supporting rapid SAR exploration [3].
The 2,4-dichlorophenyl and benzyl substituents attached to the 1,2,4-triazole core in 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid are not merely structural appendages but crucial determinants of bioactivity, contributing through distinct mechanisms:
Resistance Mitigation: Dichlorophenyl-containing derivatives can sometimes retain activity against strains resistant to simpler phenyl-substituted triazoles, likely due to altered binding kinetics or interaction with slightly different binding site conformations [10].
Benzyl Group (at N4):
Table 2: Comparative Influence of Dichlorophenyl vs. Benzyl Substituents in 1,2,4-Triazole Bioactivity
Feature | 2,4-Dichlorophenyl Substituent (typically at C5) | Benzyl Substituent (typically at N4) | Synergistic Effect in Hybrids |
---|---|---|---|
Primary Contribution | High lipophilicity; Strong hydrophobic interaction; Electron withdrawal | Conformational flexibility; Hydrophobic surface; Platform for derivatization | Enhanced membrane penetration & target binding via complementary hydrophobic/phobic interactions |
Key Interactions | Hydrophobic packing; Van der Waals; Halogen bonding potential; Metal ion influence | π-π Stacking; Hydrophobic packing; T-shaped interactions | Broader interaction profile with complex binding sites |
Role in Agrochemicals | Essential for fungicidal activity (CYP51 inhibition); Improves rainfastness | Modulates systemic movement in plants; Affects metabolic stability | Optimized bioavailability and efficacy against fungal pathogens |
Role in Pharmaceuticals | Targets hydrophobic enzyme pockets (e.g., COX-2, ALP, Kinases); Influences metabolism | Allows targeting of diverse pockets; Enables H-bonding via substituents | Potent multi-target inhibition (e.g., COX-2/ALP + antiproliferative effects) |
SAR Flexibility | Limited derivatization options (steric hindrance at C2,C6) | High derivatization potential (ortho/meta/para on phenyl ring) | Enables comprehensive SAR exploration for potency and selectivity refinement |
SAR studies consistently underscore the importance of these substituents. In alkaline phosphatase inhibitors featuring N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides, the dichlorobenzyl group attached to C5 of the triazole was indispensable for potent inhibition (IC₅₀ ~0.042 µM for compound 8i). Molecular docking confirmed its deep burial within a hydrophobic subpocket of the enzyme [7]. Similarly, in anticancer eugenol-1,2,4-triazole hybrids, the nature of the aromatic substituent (analogous to the benzyl group's phenyl ring) dramatically impacted cytotoxicity. Compounds with specific substitution patterns exhibited IC₅₀ values in the low micromolar range, comparable or superior to doxorubicin against breast (MDA-MB-231) and prostate (PC-3) cancer cells [6]. The global dominance of the Asia-Pacific region, particularly China, in the 1,2,4-triazole market [1] [4] [8] is partly driven by the production capacity for key intermediates and finished agrochemicals (e.g., triadimefon, hexaconazole, difenoconazole) and pharmaceuticals (e.g., fluconazole intermediates, tazobactam intermediates) that heavily rely on dichlorophenyl- and benzyl-substituted triazole building blocks, validating their commercial and therapeutic significance.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: